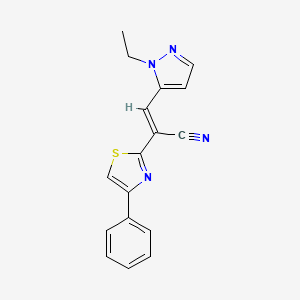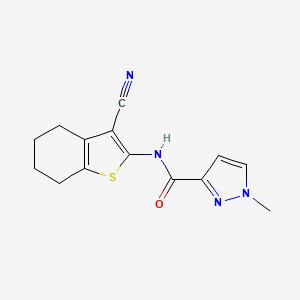![molecular formula C17H13BrF2N6S B10952145 (7Z)-7-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10952145.png)
(7Z)-7-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multi-step reactions starting from readily available precursors. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone.
Bromination: Introduction of the bromo group at the desired position on the pyrazole ring.
Formation of the triazolothiadiazine core: This involves cyclization reactions, often using thiourea and appropriate aldehydes or ketones.
Introduction of the difluoromethyl and phenyl groups: These groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the thiadiazine core.
Reduction: Reduction reactions can modify the functional groups, such as reducing the bromo group to a hydrogen atom.
Substitution: Various substitution reactions can occur, especially at the bromo and difluoromethyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazines: Other compounds in this class may have similar structures but different substituents, leading to variations in biological activity.
Pyrazole derivatives: Compounds with a pyrazole ring and various functional groups.
Difluoromethyl compounds: Molecules containing the difluoromethyl group, which can influence their chemical and biological properties.
Uniqueness
The uniqueness of 7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its specific combination of functional groups and the resulting biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H13BrF2N6S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(7Z)-7-[(4-bromo-2-ethylpyrazol-3-yl)methylidene]-3-(difluoromethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13BrF2N6S/c1-2-25-12(11(18)9-21-25)8-13-14(10-6-4-3-5-7-10)24-26-16(15(19)20)22-23-17(26)27-13/h3-9,15H,2H2,1H3/b13-8- |
InChI Key |
YZMKZDCCMXRDEJ-JYRVWZFOSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10952068.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide](/img/structure/B10952069.png)
![N-[1-ethyl-3-(propan-2-ylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952073.png)
![(1Z)-N'-{[(3-nitrophenyl)carbonyl]oxy}-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10952074.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952083.png)
![7-(difluoromethyl)-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952091.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10952093.png)
![Ethyl 4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10952096.png)
![5-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10952100.png)
![(7Z)-7-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10952104.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10952106.png)

![4-acetyl-1-[4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952137.png)
